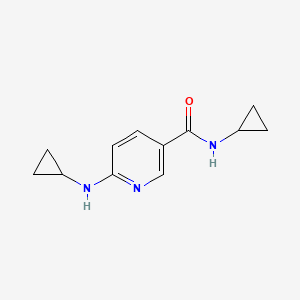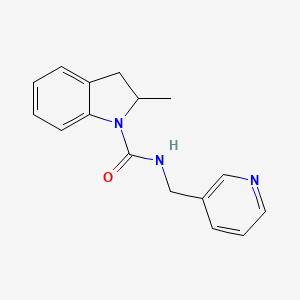
2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide, also known as MI-773, is a small molecule inhibitor that targets the p53-MDM2 interaction. It has been demonstrated to have potential therapeutic applications in cancer treatment.
Mecanismo De Acción
2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide inhibits the interaction between p53 and MDM2, which is a negative regulator of p53. By inhibiting this interaction, 2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide promotes the activation of the p53 pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects
2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide has been shown to have significant biochemical and physiological effects on cancer cells. It has been demonstrated to induce apoptosis and cell cycle arrest in various types of cancer cells, including breast cancer, lung cancer, and leukemia. 2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications in cancer treatment, making it a valuable tool for cancer research. However, 2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide also has some limitations for lab experiments. It has been shown to have off-target effects on other proteins, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide. One potential direction is to further investigate its therapeutic applications in cancer treatment, including in clinical trials. Another direction is to explore its potential applications in other diseases, such as neurodegenerative diseases. Additionally, further research is needed to better understand its mechanism of action and potential off-target effects.
Métodos De Síntesis
2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide can be synthesized through a multistep process involving various chemical reactions. The synthesis begins with the preparation of 3-pyridinemethanol, which is then reacted with 2-methylindole-3-carboxaldehyde to form the intermediate product. The final step involves the reaction of the intermediate product with 2,2,2-trifluoroacetic acid to produce 2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide.
Aplicaciones Científicas De Investigación
2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been demonstrated to inhibit the p53-MDM2 interaction and activate the p53 pathway, leading to apoptosis and cell cycle arrest in cancer cells. 2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide has shown promising results in preclinical studies, including in vitro and in vivo studies.
Propiedades
IUPAC Name |
2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-12-9-14-6-2-3-7-15(14)19(12)16(20)18-11-13-5-4-8-17-10-13/h2-8,10,12H,9,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWLZHLWNYKYND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


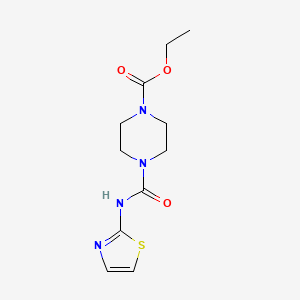
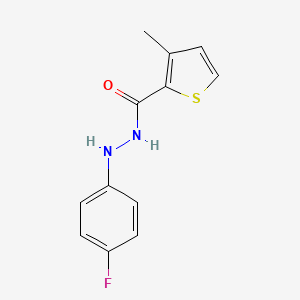
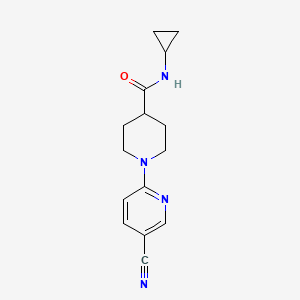
![1-[1-(Diethylsulfamoylamino)ethyl]-2-methylbenzene](/img/structure/B7528947.png)
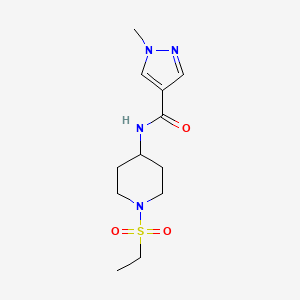
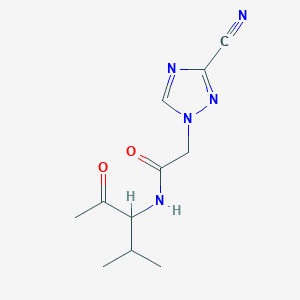
![1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7528967.png)
![N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(thiophen-2-ylmethyl)amino]propanamide](/img/structure/B7528977.png)
![[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]urea](/img/structure/B7528984.png)
![2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(2-fluorophenyl)ethanol](/img/structure/B7528989.png)

![2-(Benzylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7529012.png)
